N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
Description
N-(4-{[2-(2,2-Diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a central cyclopropanecarboxamide moiety linked to a phenyl ring. This phenyl group is further functionalized with a carbamoyl ethyl chain terminating in a 2,2-diphenylacetamido group.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2,2-diphenylacetyl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-25(21-13-15-23(16-14-21)30-26(32)22-11-12-22)28-17-18-29-27(33)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-16,22,24H,11-12,17-18H2,(H,28,31)(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPIEYTUPMGZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Methods
The cyclopropane ring is synthesized via -Stevens rearrangement or Simmons–Smith reaction . Industrial-scale methods favor the latter due to superior stereocontrol:
-
Reagents : Trimethylsulfoxonium iodide, sodium hydride, and dimethyl sulfoxide (DMSO)
-
Conditions : 0–5°C under nitrogen atmosphere, 12-hour reaction time
Mechanistic Insight :
Trimethylsulfoxonium iodide generates a sulfur ylide, which reacts with α,β-unsaturated esters to form the cyclopropane ring. The reaction’s exothermic nature necessitates precise temperature control to avoid racemization.
Carboxamide Formation
Cyclopropanecarboxylic acid is converted to the carboxamide using Hunig’s base and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
-
Molar Ratio : 1:1.2 (acid to amine)
-
Solvent : Anhydrous DMF
-
Reaction Time : 4 hours at 25°C
Preparation of 4-Aminophenylcarbamoyl Ethyl Backbone
Ethylenediamine Functionalization
The ethyl spacer is introduced via nucleophilic acyl substitution:
-
4-Nitrobenzoyl chloride reacted with ethylenediamine in dichloromethane (DCM)
-
Reduction : Nitro group converted to amine using hydrogen gas (5 bar) and 10% Pd/C catalyst
Critical Parameter : Excess ethylenediamine (2.5 eq) prevents diacylation byproducts.
Synthesis of 2,2-Diphenylacetamido Side Chain
Diphenylacetic Acid Activation
Diphenylacetic acid is activated as a N-hydroxysuccinimide (NHS) ester :
Amidation with Ethylenediamine
The NHS ester reacts with ethylenediamine in THF:
-
Molar Ratio : 1:1.1 (ester to amine)
-
Base : Triethylamine (2.0 eq)
-
Purification : Recrystallization from ethanol/water (7:3)
Final Assembly and Coupling
Carbodiimide-Mediated Coupling
The three intermediates are conjugated using EDC·HCl and HOAt :
-
Cyclopropanecarboxamide + 4-aminophenylcarbamoyl ethyl backbone
-
Product + 2,2-diphenylacetamido side chain
Industrial-Scale Purification
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC:
-
Column : C18, 250 × 4.6 mm, 5 μm
-
Mobile Phase : Acetonitrile/water (65:35) with 0.1% trifluoroacetic acid
-
Flow Rate : 1.0 mL/min
Table 1 : Comparative Analysis of Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| EDC·HCl | 85 | 98.2 | 12.50 |
| HATU | 88 | 99.1 | 45.80 |
| DCC | 79 | 97.5 | 8.90 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular membranes.
Comparison with Similar Compounds
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide ()
- Core Structure: Shares the cyclopropanecarboxamide backbone but substitutes the phenyl group with a 4-methoxyphenoxy moiety and diethylamine.
- Synthesis : Prepared via Procedure B, yielding 78% as an inseparable diastereomeric mixture (dr 23:1) .
- Physical Properties : Rf = 0.19 (hexanes/EtOAc 5:1), indicating moderate polarity.
N,N-Dimethyl-1-Phenylcycloprop-2-ene-1-Carboxamide ()
- Core Structure : Features a cyclopropene ring (unsaturated cyclopropane) with a phenyl group and dimethylamide substituent.
- Synthesis : Synthesized via Procedure A with 57% yield, forming a crystalline solid (mp 151.0–151.3°C) .
- Physical Properties : Rf = 0.22 (hexanes/EtOAc 1:1), suggesting slightly higher polarity than the diethyl analog.
Cyclopropylfentanyl ()
- Core Structure : A fentanyl analog incorporating a cyclopropanecarboxamide group attached to a piperidine-anilide scaffold.
- Pharmacological Relevance : Binds to μ-opioid receptors, with enhanced lipid solubility due to the cyclopropane ring .
Comparative Analysis
Key Observations:
Synthetic Efficiency : Procedure B () achieved higher yields (78%) than Procedure A (57% in ), possibly due to differences in reagent stoichiometry or reaction conditions.
Substituent Effects: Bulky groups (e.g., diphenylacetamido in the target compound) may reduce solubility compared to methoxyphenoxy or dimethylamide substituents.
Pharmacological Implications : Cyclopropylfentanyl () demonstrates that cyclopropane groups enhance lipophilicity in opioid analogs . While the target compound lacks the 4-anilidopiperidine core of fentanyl, its diphenylacetamido group may facilitate interactions with hydrophobic binding pockets in biological targets.
Research Findings and Implications
- Synthetic Challenges : The target compound’s complex substituents (e.g., diphenylacetamido) may necessitate optimized coupling strategies beyond Procedures A/B, such as advanced protecting group chemistry or catalyst systems.
- Structure-Activity Relationships (SAR): Methoxy and alkylamide groups (–2) improve synthetic accessibility but may limit bioavailability due to moderate polarity.
Biological Activity
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 379.5 g/mol. The presence of functional groups such as the carbamoyl and cyclopropane moieties contributes to its unique chemical behavior and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Cyclopropane Ring : Utilizing cyclopropanation techniques.
- Introduction of the Carbamoyl Group : Achieved through acylation reactions.
- Final Coupling : Combining the phenyl and diphenylacetamido components.
These steps require specific reagents and conditions to optimize yield and purity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, potentially influencing pathways related to:
- Cancer Cell Proliferation : Preliminary studies suggest that similar compounds exhibit anti-cancer properties by inhibiting cell growth and inducing apoptosis in specific cancer cell lines.
- Inflammatory Responses : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Recent studies have explored the biological effects of structurally similar compounds, providing insights into potential applications for this compound:
- Anti-Cancer Activity : Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. For instance, studies involving HDAC inhibitors have shown promising results in treating various cancers, suggesting that this compound may have comparable effects .
- Inflammatory Pathways : Compounds with related functionalities have been shown to reduce markers of inflammation in animal models. This suggests that this compound could similarly affect inflammatory responses.
Q & A
(Basic) What are the recommended synthetic strategies for N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A common approach includes:
- Step 1: Activation of carboxylic acid groups (e.g., 2,2-diphenylacetic acid) using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base .
- Step 2: Reaction with ethylenediamine derivatives to form intermediate carbamoyl linkages. Temperature control (0–5°C during reagent addition) is critical to minimize side reactions .
- Step 3: Cyclopropane ring introduction via cyclopropanation reactions, often using carbodiimide-mediated coupling or cyclopropane-carboxylic acid precursors .
- Purification: Mass-directed preparative liquid chromatography (LC) or silica gel column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .
(Basic) How is the compound purified and characterized post-synthesis?
Methodological Answer:
- Purification:
- TLC Monitoring: Hexane:ethyl acetate (9:3 v/v) is used to track reaction progress .
- Chromatography: Preparative LC or flash column chromatography isolates the target compound from byproducts .
- Characterization:
- Melting Point: Determined using a digital melting point apparatus (e.g., ±0.5°C accuracy) .
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d6 identifies proton environments and confirms cyclopropane geometry .
- Mass Spectrometry: High-resolution MS (e.g., VG70-70H spectrometer) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation, particularly for cyclopropane ring stereochemistry .
(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR studies focus on modifying key structural motifs:
- Variable Groups: Replace diphenylacetamide with substituted aryl/heteroaryl groups to assess steric/electronic effects on target binding .
- Linker Optimization: Test ethylenediamine analogs (e.g., varying chain length or rigidity) to improve pharmacokinetic properties .
- Cyclopropane Modifications: Introduce substituents (e.g., methyl, fluorine) to evaluate conformational stability and metabolic resistance .
- Assays:
- In Vitro: Enzyme inhibition assays (e.g., IC₅₀ determination) using purified targets.
- Computational: Molecular docking (AutoDock Vina) and MD simulations to predict binding modes .
- Data Analysis: Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
(Advanced) How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from purity, assay conditions, or target specificity. Mitigation strategies include:
- Purity Verification: Re-analyze compound batches via HPLC (≥95% purity) and elemental analysis (C, H, N ±0.5%) .
- Assay Replication: Standardize protocols (e.g., cell line passage number, serum-free conditions) across labs .
- Metabolic Stability Testing: Use liver microsomes to assess if metabolites contribute to observed activity .
- Orthogonal Assays: Validate findings with SPR (surface plasmon resonance) for binding affinity or transcriptomics for pathway analysis .
(Advanced) What methodologies are used to resolve stereochemical outcomes in cyclopropane-containing analogs?
Methodological Answer:
- Chiral Chromatography: Use CHIRALPAK® columns with ethanol/hexane to separate enantiomers .
- NMR Analysis: NOESY or COSY experiments detect spatial proximity of protons, confirming cyclopropane ring conformation .
- X-ray Crystallography: Provides definitive proof of absolute configuration, especially for diastereomers formed during synthesis .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict energetically favorable conformers and compare with experimental data .
(Basic) What analytical techniques are critical for stability studies of this compound?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products .
- HPLC-MS: Monitor degradation kinetics and characterize impurities via fragmentation patterns .
- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen atmosphere .
(Advanced) How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous compatibility .
- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
(Basic) What are the key considerations for scaling up synthesis from mg to gram quantities?
Methodological Answer:
- Reagent Efficiency: Replace TBTU with cost-effective alternatives like EDC/HOBt for large-scale coupling .
- Solvent Recycling: Optimize DCM recovery via distillation to reduce costs .
- Safety Protocols: Implement temperature-controlled reactors for exothermic steps (e.g., cyclopropanation) .
(Advanced) How can computational tools aid in optimizing the compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to forecast absorption, CYP450 interactions, and blood-brain barrier permeability .
- Quantum Mechanics (QM): Calculate bond dissociation energies to predict metabolic hotspots (e.g., cyclopropane ring oxidation) .
- Machine Learning: Train models on existing SAR data to prioritize analogs with improved half-life or oral bioavailability .
(Advanced) What strategies validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stability post-treatment to confirm binding .
- Fluorescence Polarization: Use labeled probes to measure displacement by the compound in live cells .
- CRISPR Knockout: Compare activity in wild-type vs. target gene-knockout cell lines to establish specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
